BenchChemオンラインストアへようこそ!

Alfaxalone

Anesthesiology Preclinical Safety Therapeutic Index

Alfaxalone (3α-hydroxy-5α-pregnane-11,20-dione) is a synthetic neuroactive steroid and positive allosteric modulator of GABAA receptors. It delivers a quantifiably superior safety margin: a therapeutic index >30 versus ~6 for propofol, and preserves respiratory rate (+7.3 breaths/min) with lower end-tidal CO₂ in spontaneous ventilation models. Unlike propofol's lipid emulsion, its cyclodextrin formulation eliminates anaphylactoid risk and enables intramuscular (IM) administration for vascular-challenge scenarios. In feline protocols, it avoids context-sensitive half-time prolongation and Heinz body anemia. For cardiovascularly unstable subjects, it maintains higher systolic arterial pressure, as demonstrated in hemorrhagic shock models. Procure this high-purity reference standard to leverage differentiated, multi-route GABAergic modulation.

Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
CAS No. 23930-19-0
Cat. No. B1662665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlfaxalone
CAS23930-19-0
Synonymsalfaxalone
alfaxolone
alphaxalone
alphaxalone, (3alpha)-isomer
alphaxalone, (3alpha,5beta)-isomer
alphaxalone, (3beta,5alpha)-isomer
alphaxalone, (3beta,5beta)-isomer
delta(16)-alfaxalone
hydroxy-5 alpha-pregnane-11,20-dione
Molecular FormulaC21H32O3
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,19+,20-,21+/m0/s1
InChIKeyDUHUCHOQIDJXAT-OLVMNOGESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alfaxalone (CAS 23930-19-0): A Neuroactive Steroid Anesthetic for Intravenous Induction and Maintenance


Alfaxalone (3α-hydroxy-5α-pregnane-11,20-dione) is a synthetic neuroactive steroid that acts as a positive allosteric modulator (PAM) of the GABAA receptor [1]. Its mechanism involves enhancing the inhibitory effects of GABA, leading to neuronal hyperpolarization, unconsciousness, and muscle relaxation [2]. As a highly lipophilic molecule, it requires a specialized cyclodextrin-based formulation to achieve water solubility for safe intravenous or intramuscular administration [3].

Why Alfaxalone Cannot Be Directly Substituted by Propofol or Other GABAergic Anesthetics


While alfaxalone, propofol, etomidate, and other GABAA receptor modulators share a common endpoint of hypnosis, their quantitative profiles in therapeutic index, cardiorespiratory stability, and formulation tolerance diverge significantly. Alfaxalone's safety margin in rodent models (LD50/ED50 ratio) is over 6-fold higher than propofol's [1]. Clinically, its use in cats avoids the prolonged recovery and Heinz body formation associated with propofol continuous rate infusion [2]. Furthermore, its unique cyclodextrin formulation eliminates the risk of anaphylactoid reactions seen with its predecessor (Cremophor EL-based Althesin) and avoids the microbial growth and injection pain issues common to propofol's lipid emulsion [3]. Generic selection without these quantitative performance metrics can lead to compromised safety or off-target effects.

Alfaxalone Comparative Quantitative Evidence: Differentiation from Propofol, Etomidate, and Ketamine


Alfaxalone Therapeutic Index in Rat Model: A 6-Fold Higher Safety Margin vs. Propofol

In a standardized rat model, the therapeutic index (LD50/ED50) of alfaxalone formulated in sulfobutyl-ether-β-cyclodextrin (PHAX) is substantially higher than that of propofol. The ED50 for loss of righting reflex was 2.8 mg/kg for alfaxalone (PHAX) versus 4.6 mg/kg for propofol, while the LD50 exceeded 84 mg/kg for PHAX compared to 27.7 mg/kg for propofol [1]. This translates to a >30-fold safety margin for the modern alfaxalone formulation compared to a ~6-fold margin for propofol.

Anesthesiology Preclinical Safety Therapeutic Index

Alfaxalone Provides Superior Hemodynamic Stability: Less Cardiovascular Depression than Propofol

In a Phase 1c human trial and corroborated by veterinary reviews, alfaxalone (PHAX) demonstrated significantly less cardiovascular depression compared to propofol [1]. Specifically, the incidence of hypotension (mean arterial pressure decrease >30%) was markedly lower with alfaxalone. In veterinary sources, alfaxalone is consistently noted to cause 'minimal or no cardiovascular effects' or 'less cardiovascular depression' relative to propofol, with propofol showing a more pronounced negative inotropic effect and vasodilation [2].

Cardiovascular Pharmacology Veterinary Anesthesia Hemodynamics

Alfaxalone Exhibits Less Respiratory Depression than Propofol in Pigs

In a direct comparative study in pigs, alfaxalone-based total intravenous anesthesia (TIVA) resulted in significantly better preservation of respiratory function compared to propofol-based TIVA. Alfaxalone-treated pigs maintained a higher respiratory rate (by 7.3 breaths/min) and lower end-tidal CO2 (by 0.8 kPa), indicating less hypoventilation [1].

Respiratory Physiology Comparative Anesthesia Pulmonary Function

Alfaxalone Cyclodextrin Formulation Solves Solubility and Anaphylactoid Risk of Earlier Formulations

Alfaxalone's intrinsic water insolubility historically required formulation in Cremophor EL (Althesin), which caused significant anaphylactoid reactions and led to market withdrawal [1]. The modern formulation uses 2-hydroxypropyl-β-cyclodextrin (HPBCD) or sulfobutyl-ether-β-cyclodextrin (SBECD) to create a true aqueous solution [2]. This not only eliminates Cremophor-related hypersensitivity but also prevents the pain on injection and supports microbial growth seen with propofol's lipid emulsion [3].

Pharmaceutical Formulation Drug Delivery Safety Pharmacology

Alfaxalone GABAA Receptor Modulation Potency vs. Allopregnanolone

While both are neuroactive steroids, alfaxalone demonstrates a distinct potency profile at the GABAA receptor compared to the endogenous neurosteroid allopregnanolone. In chick optic lobe membranes, alfaxalone enhances [3H]flunitrazepam binding with an EC50 of 6.56 ± 0.86 µM and an Emax of 62.98 ± 3.73%, whereas allopregnanolone is more potent (EC50 1.18 ± 0.12 µM) and more efficacious (Emax 82.18 ± 5.80%) [1].

Neuropharmacology Receptor Binding Mechanism of Action

Alfaxalone Rapid Elimination Half-Life in Key Veterinary Species

Alfaxalone exhibits rapid, species-dependent clearance, which dictates its use as an ultra-short-acting anesthetic. In dogs, the plasma elimination half-life (t½) is approximately 25 minutes at a dose of 2 mg/kg, while in cats it is approximately 45 minutes at a dose of 5 mg/kg [1]. This rapid clearance contrasts with propofol's context-sensitive half-time in cats, which leads to prolonged recovery after continuous infusion [2].

Pharmacokinetics Veterinary Medicine Metabolic Clearance

Alfaxalone Application Scenarios: Where Quantitative Differentiation Matters


Anesthesia Induction and Maintenance in Felines with Renal or Hepatic Compromise

For cats requiring total intravenous anesthesia (TIVA) or repeated boluses, alfaxalone is scientifically indicated over propofol. The quantitative evidence shows propofol leads to prolonged recovery due to context-sensitive half-time and impaired glucuronidation in cats, whereas alfaxalone maintains a short, linear elimination half-life (~45 min) and does not cause Heinz body anemia [1][2]. Its higher therapeutic index (>30 vs. ~6) and lower cardiovascular depression further support its selection in this species [3].

Field Anesthesia and Procedures in Spontaneously Breathing Subjects

In scenarios where mechanical ventilation is unavailable (e.g., field immobilization, short diagnostic procedures), alfaxalone is preferred due to its quantifiably lower respiratory depression. Data from a pig model demonstrates alfaxalone preserves a higher respiratory rate (+7.3 breaths/min) and lower end-tidal CO2 (-0.8 kPa) compared to propofol [4]. This translates to a reduced risk of clinically significant hypercapnia and hypoxemia during spontaneous ventilation.

Induction for Hemodynamically Unstable or Hypovolemic Patients

Alfaxalone is the anesthetic of choice for induction in patients with cardiovascular instability (e.g., trauma, sepsis, geriatric patients). Direct comparator evidence indicates it causes significantly less cardiovascular depression and hypotension than propofol. In a porcine hemorrhagic shock model, alfaxalone-anesthetized pigs maintained a higher systolic arterial pressure (SAP) compared to those receiving propofol [5]. This hemodynamic preservation is critical for maintaining perfusion in compromised patients.

Intramuscular (IM) Anesthesia Administration

Unlike propofol, which is restricted to intravenous (IV) use, alfaxalone's cyclodextrin formulation and higher therapeutic index allow for safe and effective intramuscular (IM) administration [6]. This provides a major practical advantage for handling fractious animals or in situations where IV access is challenging, enabling reliable sedation and anesthesia induction via an alternative route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alfaxalone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.